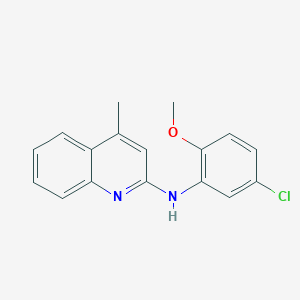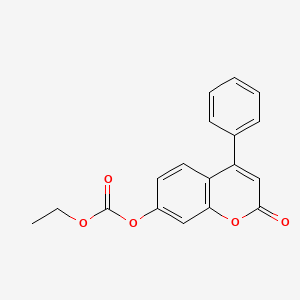![molecular formula C16H18FN3O2 B5149970 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B5149970.png)
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as FIIN-4 and is a potent inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of transmembrane receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. The inhibition of FGFRs has been shown to have therapeutic potential in a variety of diseases, including cancer, angiogenesis, and bone disorders.
Mécanisme D'action
The mechanism of action of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves the inhibition of FGFR tyrosine kinases. FGFRs are activated by binding to specific ligands, which leads to the activation of downstream signaling pathways that promote cell growth and survival. FIIN-4 binds to the ATP-binding site of FGFRs and prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell growth and survival.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth of cancer cells both in vitro and in vivo. In addition, FIIN-4 has been shown to have anti-angiogenic effects, which may be beneficial in the treatment of cancer and other diseases that involve abnormal blood vessel growth. The compound has also been shown to have an effect on bone metabolism, which may have implications for the treatment of bone disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide in lab experiments is its potency as an FGFR inhibitor. The compound has been shown to be highly effective in inhibiting FGFRs, which makes it a valuable tool for studying the role of these receptors in various diseases. However, one limitation of using FIIN-4 in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective FGFR inhibitors. FIIN-4 has been shown to be highly effective in inhibiting FGFRs, but there is still room for improvement in terms of selectivity and potency. Another area of research is the identification of biomarkers that can predict the response to FGFR inhibitors. This would be valuable in identifying patients who are most likely to benefit from these therapies. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of FIIN-4 and other FGFR inhibitors in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide involves a multistep process that includes the reaction of 6-fluoroindole with acetic anhydride to form 6-fluoro-1H-indole-1-acetic acid. This acid is then reacted with piperidine-4-carboxylic acid to form the corresponding amide. The final step involves the reaction of the amide with thionyl chloride to form the desired compound.
Applications De Recherche Scientifique
1-[(6-fluoro-1H-indol-1-yl)acetyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the treatment of cancer. FGFRs are overexpressed in many types of cancer, and the inhibition of these receptors has been shown to have antitumor effects. FIIN-4 has been shown to be a potent inhibitor of FGFRs, and preclinical studies have demonstrated its efficacy in inhibiting tumor growth in several cancer models.
Propriétés
IUPAC Name |
1-[2-(6-fluoroindol-1-yl)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-2-1-11-3-8-20(14(11)9-13)10-15(21)19-6-4-12(5-7-19)16(18)22/h1-3,8-9,12H,4-7,10H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIDPMHWCAOMNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2C=CC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5149894.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149899.png)

![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5149922.png)
![4-methylbenzyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5149926.png)

![3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-6-nitro-2H-chromen-2-one](/img/structure/B5149946.png)
![5-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B5149953.png)
![N-(2-furylmethyl)-2-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5149957.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5149958.png)
![ethyl 3-[5-(trifluoroacetyl)-2-furyl]propanoate](/img/structure/B5149966.png)
![4-ethoxy-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5149967.png)
![3-({[(diphenylacetyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5149983.png)
![methyl 3-({[(3-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5149989.png)
